(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone
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Overview
Description
(4-Nitrophenyl)(2-oxa-3-azabicyclo[221]hept-5-en-3-yl)methanone is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone typically involves the reaction of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like benzene or dichloromethane under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The nitrophenyl group can participate in various electronic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-one: Undergoes similar reactions and is used in the synthesis of polyfunctionalized bicyclic systems.
Uniqueness
(4-Nitrophenyl)(2-oxa-3-azabicyclo[22
Properties
CAS No. |
66042-24-8 |
---|---|
Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
(4-nitrophenyl)-(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone |
InChI |
InChI=1S/C12H10N2O4/c15-12(13-10-5-6-11(7-10)18-13)8-1-3-9(4-2-8)14(16)17/h1-6,10-11H,7H2 |
InChI Key |
BIZGUFZHIBXDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1ON2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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